5-(4-Methylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
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Overview
Description
5-(4-Methylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a complex organic compound that features a combination of piperidine, oxazole, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Introduction of the Piperidine Groups: The piperidine groups are introduced via nucleophilic substitution reactions. For instance, 4-methylpiperidine can react with a suitable halogenated precursor to form the desired piperidine derivative.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring and the piperidine groups can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Primary amines from the nitrile group.
Substitution: Various halogenated or alkylated derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may be investigated for its interactions with biological macromolecules. Its structural features suggest potential as a ligand for various receptors or enzymes, which could lead to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, 5-(4-Methylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and piperidine groups could play crucial roles in binding to these targets, while the oxazole ring might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylpiperidin-1-yl)-2-phenyl-oxazole-4-carbonitrile: Lacks the sulfonyl group, which may affect its binding properties and reactivity.
2-(4-(Piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile: Lacks the 4-methylpiperidine group, potentially altering its pharmacological profile.
5-(4-Methylpiperidin-1-yl)-2-(4-(methylsulfonyl)phenyl)oxazole-4-carbonitrile: Contains a methylsulfonyl group instead of a piperidin-1-ylsulfonyl group, which could impact its chemical and biological properties.
Uniqueness
The presence of both piperidine and sulfonyl groups in 5-(4-Methylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile makes it unique compared to similar compounds. These functional groups can significantly influence its reactivity, binding affinity, and overall stability, making it a versatile compound for various applications.
Biological Activity
The compound 5-(4-Methylpiperidin-1-yl)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have indicated that derivatives of oxazole compounds, including the target compound, exhibit significant anticancer properties. The mechanism of action is primarily attributed to their ability to inhibit specific oncogenic pathways and induce apoptosis in cancer cells.
- In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, preliminary data suggest that it has an IC50 in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231.
- Mechanism of Action : The oxazole moiety is believed to interact with key proteins involved in cell cycle regulation and apoptosis. Specifically, it may inhibit the activity of kinases involved in tumor progression (e.g., Aurora-A kinase) and promote cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are critical in managing various inflammatory diseases. This activity is linked to the inhibition of pro-inflammatory cytokines and mediators.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the piperidine ring and the sulfonyl group significantly influence the biological activity of the compound.
Modification | Effect on Activity |
---|---|
Piperidine Substituents | Increased binding affinity to targets |
Sulfonyl Group Variation | Enhanced solubility and bioavailability |
Oxazole Ring Substituents | Improved selectivity towards cancer cells |
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Study 2: Combination Therapy
In another investigation, the compound was tested in combination with standard chemotherapy agents like doxorubicin. The findings suggested a synergistic effect, leading to enhanced cytotoxicity against resistant cancer cell lines.
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-16-9-13-24(14-10-16)21-19(15-22)23-20(28-21)17-5-7-18(8-6-17)29(26,27)25-11-3-2-4-12-25/h5-8,16H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOWMLRGUGICTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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